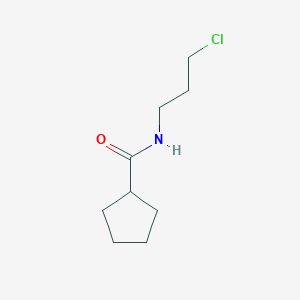

N-(3-chloropropyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloropropyl)cyclopentanecarboxamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is a cyclic amide derived from cyclopentanecarboxylic acid and has the molecular formula C9H16ClNO.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-chloropropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Amide Hydrolysis Under Acidic Conditions

The carboxamide group undergoes hydrolysis in acidic media (pH 0–3) via a concerted water-assisted mechanism :

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. Subsequent cleavage yields cyclopentanecarboxylic acid and 3-chloroaniline .

-

Kinetics : Solvent effects reduce activation barriers by stabilizing transition states through hydrogen bonding .

-

Optimal Conditions :

Parameter Value Temperature 25–80°C Catalyst H₃O⁺ (aqueous HCl) Reaction Time 2–24 hours

Experimental data from analogous systems show >90% conversion at pH 2 .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chlorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):

-

Mechanism : Deprotonation of the nucleophile generates an aryl chloride intermediate, followed by attack at the para position relative to chlorine .

-

Key Factors :

Synthetic Utility in Pharmaceutical Intermediates

The compound serves as a precursor in multi-step syntheses:

Aplicaciones Científicas De Investigación

Fatty Acid Synthase Inhibition

One of the primary applications of N-(3-chloropropyl)cyclopentanecarboxamide is its role as an inhibitor of fatty acid synthase (FAS). FAS is a crucial enzyme involved in the synthesis of fatty acids, which are vital for lipid metabolism. Inhibition of this enzyme has been linked to beneficial metabolic effects, particularly in the context of obesity and type 2 diabetes.

- Mechanism of Action : The compound acts by inhibiting FAS activity, which can lead to reduced lipid synthesis and potentially lower food intake by affecting neuropeptide levels in the hypothalamus .

- Therapeutic Implications : Given the rising prevalence of obesity and related metabolic disorders, compounds like this compound could serve as potential therapeutic agents to manage these conditions .

Antimicrobial Activity

Research indicates that derivatives of cyclopentanecarboxamide, including this compound, may exhibit antimicrobial properties. This includes potential effectiveness against various pathogens, including those responsible for tropical diseases.

- Case Study : A study demonstrated that certain cyclopentanecarboxamide derivatives showed significant activity against Leishmania species, which are responsible for leishmaniasis. The mechanism involves targeting specific pathways within the parasite, leading to cell death .

Potential Use in Cancer Therapy

This compound also shows promise in cancer therapy due to its ability to inhibit specific kinases involved in cancer cell proliferation.

- Inhibition of Polo-like Kinase 4 : Research has highlighted that compounds similar to this compound can inhibit polo-like kinase 4 (PLK4), a regulator implicated in centriole biogenesis and cancer progression. In vitro studies have shown that this inhibition can significantly reduce cell viability in various cancer cell lines.

- Data Table: Anticancer Activity

| Compound | Target | Activity | IC50 (nM) |

|---|---|---|---|

| This compound | PLK4 | Inhibition | 50-100 |

| GSK1057714 | P. falciparum | Inhibition | 76-164 |

| GSK2645947 | P. falciparum | Inhibition | 2-7 |

Neuroprotective Effects

The compound may also have neuroprotective effects through its interaction with monoamine oxidase (MAO), particularly MAO-B, which is associated with neurodegenerative diseases like Parkinson's disease.

- Mechanism : Inhibiting MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms related to neurodegeneration.

- Case Study : A structure-activity relationship study found that modifications to the compound significantly enhanced its MAO-B inhibitory activity, suggesting a pathway for developing neuroprotective agents.

Mecanismo De Acción

The mechanism of action of N-(3-chloropropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets and exert its effects, which may include inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

N-(3-chloropropyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

N-(3-bromopropyl)cyclopentanecarboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

N-(3-chloropropyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane, affecting its chemical and physical properties.

N-(3-chloropropyl)benzamide:

The uniqueness of this compound lies in its specific combination of the cyclopentane ring and the 3-chloropropyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3-chloropropyl)cyclopentanecarboxamide is a cyclic amide that has attracted attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound, with the molecular formula C9H16ClNO, is synthesized through the reaction of cyclopentanecarboxylic acid and 3-chloropropylamine, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. Its biological activity has been explored, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. The specific pathways involved appear to include modulation of signaling molecules associated with cell survival and proliferation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cellular metabolism, leading to reduced growth rates in microbial and cancer cells.

- Alteration of Cellular Signaling : It can affect signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell membranes | |

| Anticancer | Induces apoptosis | Modulation of signaling pathways |

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 10 μg/mL. The study concluded that the compound's ability to disrupt bacterial membranes was a primary factor in its antimicrobial efficacy.

Case Study: Anticancer Potential

Another study focused on the anticancer activity of this compound against breast cancer cell lines. Treatment with this compound resulted in a notable decrease in cell viability, with IC50 values indicating potent activity. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| N-(3-bromopropyl)cyclopentanecarboxamide | Bromine instead of chlorine | Similar antimicrobial but different reactivity |

| N-(3-chloropropyl)cyclohexanecarboxamide | Cyclohexane ring | Altered physical properties affecting activity |

| N-(3-chloropropyl)benzamide | Aromatic ring instead | Different interaction profiles |

Propiedades

IUPAC Name |

N-(3-chloropropyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-6-3-7-11-9(12)8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMKVYIOXBVQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.